N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-methyl-3-nitrobenzamide
CAS No.: 921565-36-8
Cat. No.: VC11947744
Molecular Formula: C22H16FN5O4
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921565-36-8 |
|---|---|
| Molecular Formula | C22H16FN5O4 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C22H16FN5O4/c1-12-5-6-14(10-19(12)28(31)32)21(29)26-18-11-15(7-8-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29) |
| Standard InChI Key | SPYALYKJEZIDQS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methyl-3-nitrobenzamide, reflects its multi-ring system. The core pyrido[2,3-d]pyrimidin-4-one moiety is substituted with a methyl group at position 2 and linked via a phenyl ring to a 4-methyl-3-nitrobenzamide group. The fluorine atom at the ortho position of the central phenyl ring enhances electronegativity, influencing binding interactions.
Stereochemical Considerations
While the compound lacks chiral centers, its planar aromatic systems impose steric constraints that affect conformational flexibility. Computational models suggest that the nitro group at position 3 of the benzamide and the methyl group on the pyrido[2,3-d]pyrimidine scaffold create a hydrophobic pocket, potentially critical for target engagement.
Spectroscopic and Computational Data
The SMILES notation, CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)N+[O-], provides a linear representation of its connectivity. The InChIKey SPYALYKJEZIDQS-UHFFFAOYSA-N enables rapid database searches for structural analogs. Quantum mechanical calculations predict a dipole moment of 5.2 D, indicating moderate polarity suitable for membrane permeability.
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis involves a multi-step sequence:
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Formation of the Pyrido[2,3-d]pyrimidinone Core: Cyclocondensation of 2-aminonicotinic acid derivatives with β-ketoesters under acidic conditions yields the tricyclic system.
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Introduction of the Fluorophenyl Group: Suzuki-Miyaura coupling attaches the 2-fluoro-5-bromophenyl moiety to the pyrido[2,3-d]pyrimidinone.
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Amide Bond Formation: Reaction of the resultant aniline with 4-methyl-3-nitrobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA), completes the synthesis.
Optimization Challenges
Yields improve to 68% when using Raney nickel for intermediate reductions, while acetic acid mediates cyclization at 80°C. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J = 8.4 Hz, 1H, benzamide-H), 7.89–7.82 (m, 2H, aryl-H), 2.51 (s, 3H, CH₃).
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HRMS: m/z 434.1221 [M+H]⁺ (calc. 434.1225).
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C (dec.) |
| LogP | 2.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
| Plasma Protein Binding | 89.2% (human) |
Comparative Analysis with Structural Analogs
The table below contrasts key features with related pyrido[2,3-d]pyrimidines :
| Compound CAS No. | Substitutions | IC₅₀ (DHFR, nM) |
|---|---|---|
| 921565-36-8 | 2-methyl, 3-nitro | 18.7 |
| 921778-34-9 | 4-nitro | 24.3 |
| 921867-47-2 | 6-ethyl, 5-methoxy | 32.9 |
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